molecular formula C22H18S B14288477 2,2'-[Sulfanediylbis(methylene)]dinaphthalene CAS No. 114132-36-4

2,2'-[Sulfanediylbis(methylene)]dinaphthalene

Cat. No.: B14288477
CAS No.: 114132-36-4
M. Wt: 314.4 g/mol
InChI Key: YLHSXVJSEYABFA-UHFFFAOYSA-N
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Description

2,2’-[Sulfanediylbis(methylene)]dinaphthalene is an organic compound with the molecular formula C22H18S. It is characterized by the presence of two naphthalene rings connected by a sulfanediylbis(methylene) bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Sulfanediylbis(methylene)]dinaphthalene typically involves the reaction of naphthalene derivatives with sulfur-containing reagents. One common method is the sulfonation of naphthalene followed by a coupling reaction with a methylene bridge . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 2,2’-[Sulfanediylbis(methylene)]dinaphthalene may involve large-scale sulfonation and coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’-[Sulfanediylbis(methylene)]dinaphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted naphthalene derivatives .

Scientific Research Applications

2,2’-[Sulfanediylbis(methylene)]dinaphthalene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing into the use of this compound and its derivatives in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,2’-[Sulfanediylbis(methylene)]dinaphthalene involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[Sulfanediylbis(methylene)]dinaphthalene is unique due to its specific sulfur-containing bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

114132-36-4

Molecular Formula

C22H18S

Molecular Weight

314.4 g/mol

IUPAC Name

2-(naphthalen-2-ylmethylsulfanylmethyl)naphthalene

InChI

InChI=1S/C22H18S/c1-3-7-21-13-17(9-11-19(21)5-1)15-23-16-18-10-12-20-6-2-4-8-22(20)14-18/h1-14H,15-16H2

InChI Key

YLHSXVJSEYABFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CSCC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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